molecular formula C16H17N3O B11995518 N'-(4-isopropylbenzylidene)isonicotinohydrazide CAS No. 17346-07-5

N'-(4-isopropylbenzylidene)isonicotinohydrazide

Cat. No.: B11995518
CAS No.: 17346-07-5
M. Wt: 267.33 g/mol
InChI Key: DQCYGHZYQXQFRU-WOJGMQOQSA-N
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Description

ISONICOTINIC ACID (4-ISOPROPYL-BENZYLIDENE)-HYDRAZIDE is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is a derivative of isonicotinic acid and features a hydrazide functional group, which is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISONICOTINIC ACID (4-ISOPROPYL-BENZYLIDENE)-HYDRAZIDE typically involves the condensation reaction between isonicotinic acid hydrazide and 4-isopropyl-benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ISONICOTINIC ACID (4-ISOPROPYL-BENZYLIDENE)-HYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

ISONICOTINIC ACID (4-ISOPROPYL-BENZYLIDENE)-HYDRAZIDE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ISONICOTINIC ACID (4-ISOPROPYL-BENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    ISONICOTINIC ACID HYDRAZIDE: A well-known derivative used as an anti-tuberculosis drug.

    4-ISOPROPYL-BENZALDEHYDE: A precursor in the synthesis of various benzylidene derivatives.

    BENZYLIDENE HYDRAZIDES: A class of compounds with similar structural features and reactivity.

Uniqueness

ISONICOTINIC ACID (4-ISOPROPYL-BENZYLIDENE)-HYDRAZIDE is unique due to the combination of its isonicotinic acid and 4-isopropyl-benzylidene moieties This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

CAS No.

17346-07-5

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

N-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C16H17N3O/c1-12(2)14-5-3-13(4-6-14)11-18-19-16(20)15-7-9-17-10-8-15/h3-12H,1-2H3,(H,19,20)/b18-11+

InChI Key

DQCYGHZYQXQFRU-WOJGMQOQSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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